N-(4-chlorobenzyl)ethanamine hydrochloride
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Overview
Description
N-(4-chlorobenzyl)ethanamine hydrochloride: is a chemical compound with the molecular formula C9H13Cl2N and a molecular weight of 206.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorobenzyl)ethanamine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide . The reaction is carried out in an organic solvent like toluene or ethanol under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(4-chlorobenzyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding or .
Reduction: Reduction reactions can be carried out using reducing agents such as or to produce or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Azides or nitriles.
Scientific Research Applications
N-(4-chlorobenzyl)ethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit bacterial growth by targeting sulfhydryl groups in enzymes and other cellular components. This inhibition disrupts essential biochemical pathways, leading to the bactericidal effect.
Comparison with Similar Compounds
N-(4-chlorobenzyl)ethanamine hydrochloride can be compared with other similar compounds, such as:
- N-(2-chlorobenzyl)ethanamine hydrochloride
- N-(4-methylbenzyl)ethanamine hydrochloride
- N-(4-fluorobenzyl)ethanamine hydrochloride
Uniqueness: The presence of the 4-chloro substituent in this compound imparts unique chemical and biological properties, making it distinct from its analogs. This substituent can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-11-7-8-3-5-9(10)6-4-8;/h3-6,11H,2,7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQGTQFOWKTKSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586389 |
Source
|
Record name | N-[(4-Chlorophenyl)methyl]ethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102236-18-0 |
Source
|
Record name | N-[(4-Chlorophenyl)methyl]ethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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